Staurosporine, VETRANAL(TM), analytical standard

Description

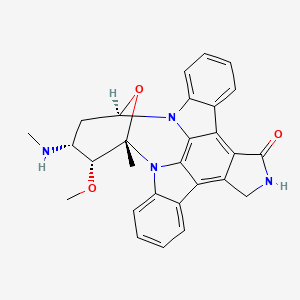

What exactly is Staurosporine?

Staurosporine (antibiotic AM-2282, also known as STS) is an organic compound first discovered in 1977 by the bacteria Streptomyces staurosporine. It is the first one of the more than 50 alkaloids isolated using this kind of Bis-indole structure. Staurosporine's chemical structure was discovered through an X-ray study of a single crystal, and the absolute stereochemical system was revealed by the same method in 1994. Staurosporine is an indolocarbazole. It belongs to indolocarbazoles' most frequently isolated group: Indolo(2,3-a)carbazoles. It functions as the EC 2.7.11.13 (protein chemical kinase C) inhibitor and a hero protector. It is also a biochemical metabolite of bacteria and an inducer of apoptosis. It is a conjugate base of staurosporine. Staurosporine falls within the most common subgroup, Indolo(2,3-a)pyrrole(3,4-c)carbazoles. They fall into two classes: halogenated (chlorinated) and non-halogenated. Halogenated indole(2,3-a)pyrrole(3,4-c)carbazoles have a fully oxidized C-7 carbon with only one indole nitrogen-containing b-glycosidic bond. In contrast, non-halogenated indole(2,3-a)pyrrole(3,4-c)carbazoles have both indole nitrogens glycosylated and a fully reduced C-7 carbon. Staurosporine is a member of the class of non-halogenated.

The uses of Staurosporine

Staurosporine was found to possess biological properties that range from anti-fungal to anti-hypertensive. It is a potential cancer treatment.

Biological activity of Staurosporine

The major biological function of Staurosporine is to inhibit the activity of protein kinases by blocking ATP attachment to Kinase. The higher affinity of Staurosporine accomplishes this towards the ATP binding site on the Kinase. Staurosporine is a prototypical ATP-competitive kinase inhibitor in that it binds to many kinases with high affinity, though with little selectivity. Structural analysis of kinase pockets demonstrated that main chain atoms, conserved in their relative positions to Staurosporine, contribute to staurosporine promiscuity. In the field of research, Staurosporine has been utilized to trigger apoptosis. One way that Staurosporine causes apoptosis involves activating caspase-3. At lower levels, based on the type of cell, staurosporine can trigger specific cell cycle reactions that stop cells, either in G1 or G2 phases within the cell cycle.

In vitro

Staurosporine is a microbial alkaloid that effectively blocks protein kinase C from the brain of rats with an IC50 of 2.7 nuM. Staurosporine exhibits a strong inhibition of HeLa S3 cells and has an IC50 of 4 nanometers. Staurosporine also blocks a range of protein kinases such as PKA, PKG, phosphorylase, the kinase S6 Kinase Myosin Light Chain Kinase (MLCK), and the CAM PKII Cdc2, v-Src, Lyn, c-For, and Syk with IC50 of 15 Nm, 18 nM 3 5 nM, nM, 21 20 nM, and nM. 9 nM, 6nM 20 nM, 2, 16 nM and nM according to. Staurosporine (1 1 μM) causes more than 90% apoptosis in PC12 cells. Staurosporine treatment causes an abrupt and long-lasting rise in intracellular calcium levels [Ca2+] I, mitochondrial reactive oxygen substances (ROS) accumulation, and the subsequent mitochondrial dysfunction. The production of functional caspase-3 amplifies the cell death caused by Staurosporine through bid cleavage and activation of caspase-8. Staurosporine treatment at 1mM can inhibit IL-3-induced Bcl2 and phosphorylation. However, it completely prevents PKC is responsible for Bcl2 phosphorylation. Staurosporine triggers apoptosis in human foreskin cells AG-1518 by relying on the lysosomal cathepsins' D-mediated release of cytochrome c and caspase activation. [6Apart from activating the mitochondrial apoptosis pathway induces an entirely new intrinsic apoptosis process, which relies on the activation of caspase-9 in the absence of Apaf-1.

In Vivo

Staurosporine has a slight effect on the growth of Teleocidin. This is even at the dose that Staurosporine can cause tumors. Staurosporine (0.05 or 0.1 mg/kg intraperitoneal) reduces the performance impairment of the water maze and activities of passive avoidance even though administration of the drug began two months after the lesions. Moreover, Staurosporine (0.1 mg/kg) partially reversed the decrease of choline acetyltransferase activity in the frontoparietal cortex induced by basal forebrain lesion. Neurons induced by basal forebrain-lesion.

Properties

CAS No. |

62996-74-1 |

|---|---|

Molecular Formula |

C28H26N4O3 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

(2S,3R,4R,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/t17-,20+,26-,28+/m1/s1 |

InChI Key |

HKSZLNNOFSGOKW-WIFUGMKFSA-N |

Isomeric SMILES |

C[C@@]12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC)OC |

Appearance |

Solid powder |

Other CAS No. |

62996-74-1 |

Pictograms |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

8,12-Epoxy-1H,8H-2,7b,12a-triazadibenzo(a,g)cyclonona(cde)trinden-1-one, 2,3,9,10,11,12-hexahydro-9-methoxy-8-methyl-10-(methylamino)-, (8alpha,9beta,10beta,12alpha)-(+)- Staurosporine |

Origin of Product |

United States |

Foundational & Exploratory

Staurosporine VETRANAL analytical standard chemical properties

Topic: Staurosporine VETRANAL® Analytical Standard Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Precision Handling, Stability Profiling, and Quantitative Verification

Executive Summary & Grade Significance

Staurosporine (CAS: 62996-74-1) is a potent, broad-spectrum alkaloid protein kinase inhibitor isolated from Streptomyces staurosporeus.[1][2] While widely used as a biological reagent for inducing apoptosis, the VETRANAL® grade designates a high-purity analytical standard specifically engineered for quantitative applications, such as residue analysis, toxicology screening, and pharmaceutical quality control.

Unlike "research grade" reagents, which focus on biological activity (IC50), VETRANAL® standards prioritize traceability, chromatographic purity, and precise content definition . This guide details the physicochemical properties, rigorous handling protocols, and analytical workflows required to maintain the integrity of this light-sensitive reference material.

Physicochemical Profile

The indolocarbazole core of Staurosporine confers unique spectral and solubility characteristics. The VETRANAL® standard is characterized by high structural integrity to minimize isobaric interference in mass spectrometry.

Table 1: Chemical & Physical Constants

| Property | Specification |

| Chemical Name | Staurosporine (Antibiotic AM-2282) |

| Grade | VETRANAL® Analytical Standard |

| CAS Number | 62996-74-1 |

| Molecular Formula | C₂₈H₂₆N₄O₃ |

| Molecular Weight | 466.53 g/mol |

| Appearance | Off-white to pale yellow powder (Lyophilized) |

| Purity (HPLC) | ≥ 95% (typically >98% for analytical grade) |

| Solubility | Soluble: DMSO, DMF (~20 mg/mL); Slightly Soluble: MeOH, Ethyl Acetate; Insoluble: Water |

| UV Maxima ( | 243 nm, 292 nm, 335 nm, 372 nm (in Methanol) |

| Storage | -20°C, Desiccated, Protected from Light |

Expertise & Experience: Handling and Stability

The Causality of Degradation: Staurosporine contains a conjugated indolocarbazole system susceptible to photo-oxidation and a glycosidic linkage sensitive to hydrolysis. Improper handling leads to the formation of aglycones or oxidized by-products, which shift retention times and alter ionization efficiency in LC-MS.

Critical Handling Protocols

-

Solvent Selection:

-

Recommendation: Reconstitute primary stocks in anhydrous DMSO or DMF .

-

Reasoning: Methanol and acetonitrile can evaporate through septa over time, altering concentration. DMSO provides a stable matrix that minimizes volatility and hydrolysis.

-

-

Photo-Protection:

-

Protocol: All manipulations must occur under amber light or in amber glassware. Wrap vials in aluminum foil immediately after use.

-

Risk: Exposure to ambient lab light for >4 hours can induce measurable isomerization.

-

-

Freeze-Thaw Management:

-

Protocol: Aliquot the master stock (e.g., 1 mM) into single-use vials (10–50 µL) immediately after reconstitution. Store at -20°C.

-

Limit: Do not exceed 2 freeze-thaw cycles . Repeated temperature shifts cause micro-precipitation and concentration gradients.

-

Analytical Quantification & Verification (Trustworthiness)

To validate the standard, researchers must employ a self-validating chromatographic method. The following protocol ensures separation from common degradation products.

Method A: Reversed-Phase HPLC-UV/MS

Objective: Verify purity and establish a calibration curve.

Chromatographic Conditions:

-

Column: C18 Analytical Column (e.g., 150 x 4.6 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA for UV only).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 292 nm (primary) and 243 nm; MS (ESI+).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 20% | Equilibration |

| 15.0 | 80% | Linear Gradient |

| 18.0 | 95% | Wash |

| 20.0 | 20% | Re-equilibration |

Step-by-Step Validation Protocol

-

Stock Prep: Dissolve 1 mg VETRANAL® Staurosporine in 2.14 mL DMSO to yield a 1 mM (approx. 0.466 mg/mL) Master Stock. Vortex for 30 seconds.

-

Working Standard: Dilute Master Stock 1:100 in Mobile Phase A (Initial) to create a 10 µM working solution. Note: Minimize DMSO content <1% in the final injection to prevent peak broadening.

-

System Suitability: Inject the working standard 5 times.

-

Acceptance Criteria: RSD of peak area < 2.0%; Tailing factor < 1.5.

-

-

Linearity: Prepare serial dilutions (10 nM – 1 µM). Plot Area vs. Concentration.

must be > 0.99.

Visualization: Analytical Workflow

Figure 1: Analytical workflow for Staurosporine VETRANAL® emphasizing environmental controls to prevent degradation.

Biological Application & Mechanism

While the VETRANAL® grade is an analytical standard, it is frequently used to validate biological assays due to its reliable potency. It acts as a universal positive control for apoptosis.

Mechanism of Action: Staurosporine competes for the ATP-binding site of kinases (PKC, PKA, PKG) with high affinity but low selectivity. This "pan-kinase" inhibition triggers the intrinsic mitochondrial apoptotic pathway.

Visualization: Apoptosis Signaling Pathway

Figure 2: Mechanistic pathway of Staurosporine-induced apoptosis, utilized for bioassay validation.

References

-

Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. [Link]

Sources

Mechanism of action of Staurosporine as a non-selective kinase inhibitor

Topic: Mechanism of Action of Staurosporine as a Non-Selective Kinase Inhibitor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Staurosporine (STS) is a natural alkaloid isolated from Streptomyces staurosporeus.[1] In the field of kinase biology, it holds a unique duality: it is clinically useless as a monotherapy due to its extreme promiscuity, yet it is experimentally indispensable for the same reason. It serves as the universal reference standard for ATP-competitive inhibition and a potent inducer of apoptosis.

This guide dissects the structural basis of Staurosporine’s non-selectivity, quantifies its "pan-kinase" profile, and provides a validated workflow for its most common application: the induction and measurement of intrinsic apoptosis.

Part 1: Structural Biology of Inhibition

To understand why Staurosporine inhibits nearly every kinase it encounters, one must look at the ATP-binding pocket.

The ATP-Mimetic Scaffold

Staurosporine functions as a Type I inhibitor , meaning it binds to the active conformation of the kinase (DFG-in), directly competing with ATP. Its core structure is an indolo[2,3-a]carbazole scaffold.[1]

-

Adenine Mimicry: The planar carbazole ring system mimics the adenine ring of ATP. It slots into the hydrophobic cleft between the N-terminal and C-terminal lobes of the kinase.

-

Hinge Region Interaction: The lactam nitrogen and oxygen atoms form critical hydrogen bonds with the kinase "hinge" region (the segment connecting the two lobes). These interactions mimic the hydrogen bonds normally formed by ATP's N1 and N6 atoms.

-

The Sugar Moiety: Unlike many synthetic inhibitors that utilize simple solubilizing groups, Staurosporine possesses a glycosidic linkage to a methylamino-sugar. This sugar moiety occupies the ribose-binding pocket of the kinase, further stabilizing the complex via hydrogen bonds with residues like Glu and Lys (the catalytic lysine).

Structural Rigidity vs. Induced Fit

Unlike specific inhibitors (e.g., Imatinib) that rely on unique conformational changes (induced fit) specific to a single kinase, Staurosporine relies on the structural conservation of the ATP pocket. Since the ATP pocket is the most conserved feature across the human kinome, Staurosporine fits nearly all of them.

Visualization: Competitive Binding Mechanism

The following diagram illustrates the competitive displacement of ATP by Staurosporine within the kinase cleft.

Caption: Competitive inhibition model showing Staurosporine (STS) displacing ATP due to higher affinity (nM vs µM).[2][3]

Part 2: The "Pan-Kinase" Profile

Staurosporine is often colloquially called a "brick dust" inhibitor because it hits everything. However, quantitative profiling reveals distinct affinities.

The Karaman Profile

In the landmark study by Karaman et al. (2008), Staurosporine was profiled against a massive panel of kinases.[4] It bound to >90% of the kinases tested with high affinity.[5][6]

Table 1: Representative Inhibition Profile (

| Kinase Family | Target Kinase | Biological Relevance | |

| AGC | PKC | 2 - 8 | Original target identification; cell signaling. |

| AGC | PKA | 15 | cAMP signaling pathway. |

| CMGC | CDK2 | 7 | Cell cycle regulation (G1/S transition). |

| CAMK | CAMKII | 20 | Calcium signaling. |

| TK | FLT3 | 3 | Hematopoietic cell proliferation. |

| TK | EGFR | 50 - 100 | Growth factor signaling (lower affinity than AGCs). |

Why This Matters for Research

Because STS inhibits CDKs (Cell Cycle), PKCs (Signaling), and Checkpoint kinases simultaneously, it does not just stop a pathway; it induces a systemic cellular collapse . This makes it the "Positive Control of Choice" for:

-

Kinase Assays: To define the 0% activity baseline.

-

Apoptosis Assays: To confirm that the cell death machinery (caspases) is functional.

Part 3: Mechanism of Apoptosis Induction

Staurosporine is a potent activator of the Intrinsic (Mitochondrial) Apoptotic Pathway .

The Signaling Cascade

-

Kinase Withdrawal: STS inhibits survival kinases (AKT, ERK, PKA).

-

Mitochondrial Destabilization: The lack of survival signals leads to the dephosphorylation of pro-apoptotic proteins (e.g., BAD).

-

MOMP: Mitochondrial Outer Membrane Permeabilization occurs, releasing Cytochrome c.

-

Apoptosome Formation: Cytochrome c binds APAF-1, recruiting Pro-Caspase 9.

-

Execution: Caspase 9 cleaves/activates Caspase 3/7, leading to DNA fragmentation and membrane blebbing.

Visualization: The Apoptotic Cascade

Caption: STS triggers the intrinsic pathway via broad kinase inhibition, leading to Caspase-3 activation.

Part 4: Validated Experimental Protocol

Objective: Induce apoptosis in adherent cells (e.g., HeLa, U2OS) and validate via Caspase-3 activation.[7]

Reagents[8]

-

Staurosporine Stock: 1 mM in DMSO (Store at -20°C, protected from light).

-

Negative Control: DMSO (Vehicle).

-

Inhibitor Control (Self-Validation): Z-VAD-FMK (Pan-caspase inhibitor).[7]

The "Self-Validating" Workflow

This protocol includes a specific control to prove that the observed cell death is indeed caspase-dependent apoptosis and not necrosis.

Step 1: Seeding

-

Seed cells at

to -

Incubate 24h for attachment.

Step 2: Pre-treatment (The Validation Step)

-

Group A (Control): Media only.

-

Group B (STS Only): Media only.

-

Group C (Validation): Pre-treat with 20 µM Z-VAD-FMK for 1 hour. Rationale: This saturates the caspases before the insult arrives.

Step 3: Induction

-

Prepare STS working solution: Dilute stock to 1 µM in fresh media.

-

Add to Group B and Group C. Add equivalent DMSO volume to Group A.

-

Incubation: 4 to 6 hours. Note: STS acts fast. 24h is often too late (secondary necrosis).

Step 4: Readout (Caspase 3/7 Glo or Western Blot)

-

Western Blot: Lyse cells. Blot for Cleaved PARP (89 kDa fragment).

-

Result: Group B should show strong PARP cleavage. Group C (Z-VAD + STS) should show reduced or absent cleavage, proving the mechanism.

Visualization: Experimental Workflow

Caption: Workflow including Z-VAD-FMK pre-treatment to validate caspase-dependency.

Part 5: From Toxin to Therapeutic (The Legacy)

While Staurosporine itself is too toxic for clinical use, its scaffold inspired a generation of drugs.

-

Midostaurin (PKC412): A semi-synthetic derivative (N-benzoyl staurosporine). The addition of the benzoyl group alters the solvation properties and slightly improves selectivity. It is FDA-approved for FLT3-mutated Acute Myeloid Leukemia (AML).

-

UCN-01 (7-hydroxystaurosporine): Showed promise in clinical trials but was hampered by high binding to human plasma proteins (specifically Alpha-1 acid glycoprotein), a pharmacokinetic issue not predicted in mouse models.

References

-

Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.[8] Nature Biotechnology, 26(1), 127–132.[8] Link

-

Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2.[9][10][11] Nature Structural Biology, 4, 796–801.[10][12] Link

-

RCSB Protein Data Bank. Structure of CDK2 Complexed with Staurosporine (PDB ID: 1AQ1). Link

-

Belmokhtar, C. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20, 3354–3362. Link

- Gallay, N., et al. (2015). Staurosporine derivative midostaurin (PKC412) inhibits FLT3-mutated AML. Cancer Cell, 28(2). (Reference for Midostaurin development).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Staurosporine - Wikipedia [en.wikipedia.org]

- 3. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. cellagentech.com [cellagentech.com]

- 9. cathdb.info [cathdb.info]

- 10. 1aq1 - HUMAN CYCLIN DEPENDENT KINASE 2 COMPLEXED WITH THE INHIBITOR STAUROSPORINE - Summary - 日本蛋白质结构数据库 [pdbj.org]

- 11. rcsb.org [rcsb.org]

- 12. InterPro [ebi.ac.uk]

Technical Guide: Staurosporine – Research Grade vs. VETRANAL™ Analytical Standards

Topic: Difference between research grade Staurosporine and VETRANAL™ standards Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the pharmaceutical and life science sectors, the selection of chemical reagents is dictated by the specific phase of the experimental workflow. Staurosporine, a potent, broad-spectrum protein kinase inhibitor and apoptosis inducer, is available in multiple grades. This guide delineates the critical technical distinctions between Research Grade Staurosporine (typically used for biological effect) and VETRANAL™ Analytical Standards (used for precise quantification and regulatory compliance).

-

Research Grade: The "Effector." Used to elicit a biological response (e.g., cell death, kinase inhibition).[1][2] Purity is sufficient for activity, but mass balance may not be precise enough for analytical calibration.

-

VETRANAL™ Standard: The "Calibrator." A high-purity reference material with metrological traceability, designed for establishing retention times and calibration curves in HPLC/MS analysis, particularly in toxicology and residue testing.

The Molecule: Staurosporine

Mechanism of Action: Staurosporine is an alkaloid isolated from Streptomyces staurosporeus.[1][3] It functions as a potent, non-selective inhibitor of protein kinases (PKC, PKA, PKG) by competing for the ATP-binding site on the kinase domain.[2] This inhibition triggers the intrinsic apoptotic pathway, leading to the release of cytochrome c from mitochondria and the activation of the caspase cascade.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which Staurosporine induces apoptosis, highlighting the biological context where Research Grade material is typically employed.

Figure 1: The intrinsic apoptotic signaling cascade triggered by Staurosporine-mediated kinase inhibition.

Technical Analysis: Defining the Grades

Research Grade Staurosporine

Primary Function: Biological Actuation. Research grade Staurosporine is manufactured to ensure biological activity. While high purity (typically ≥95% or ≥98% by HPLC) is maintained to prevent off-target toxicity from contaminants, the absolute quantification of the active moiety is not the primary release criterion.

-

Purity: ≥95% to ≥98% (HPLC).

-

Documentation: Basic Certificate of Analysis (CoA) confirming identity (NMR/IR) and chromatographic purity.

-

Cost: Lower per milligram.

-

Use Case: Cell culture assays, Western blotting, kinase inhibition screens.[1]

VETRANAL™ Analytical Standard

Primary Function: Metrological Reference. VETRANAL™ is a specific trademark (Merck/Sigma-Aldrich) representing high-purity analytical standards. These are often used in veterinary, environmental, and toxicology testing to detect residues. Even though Staurosporine is not a veterinary drug, the VETRANAL™ designation implies it is produced as a Reference Material for quantifying Staurosporine itself (e.g., in fermentation broths or toxicological samples).

-

Purity: High precision, often >99%, with impurities characterized.

-

Traceability: The CoA provides a certified assay value (often determined by mass balance or quantitative NMR), ensuring the mass of the solid corresponds exactly to the amount of substance.

-

Regulation: Produced under stricter quality systems (often ISO 17034 guidelines for reference materials).

-

Use Case: HPLC/GC calibration, method validation, residue analysis, forensics.

Comparative Specification Table

| Feature | Research Grade (e.g., S4400) | VETRANAL™ Standard (e.g., 37095) |

| Intended Use | Biological assays, Cell signaling, Apoptosis induction | Analytical calibration, Quantification, QC testing |

| Purity Specification | ≥ 95-98% (Area % via HPLC) | Certified Purity (Mass Balance/qNMR) |

| Traceability | Lot-specific purity; not traceable to SI units | Traceable to primary standards (often NIST/BIPM) |

| CoA Content | Identity, Solubility, Chromatographic Purity | Exact Assay (%), Water Content, Residual Solvent, Uncertainty |

| Packaging | Bulk vials (e.g., 0.5 mg, 1 mg) | Precise aliquots or septum vials for standard prep |

| Storage | -20°C, desiccated | -20°C, strict chain of custody recommended |

| Cost Factor | $ (Low/Medium) |

Decision Matrix: Selecting the Right Grade

Use the following logic flow to determine which grade is required for your specific application.

Figure 2: Decision tree for selecting between Research Grade and Analytical Standard Staurosporine.

Experimental Protocols

Protocol A: Analytical Quantification (Using VETRANAL™)

Objective: Create a precise calibration curve for LC-MS/MS analysis of Staurosporine residues. Rationale: VETRANAL™ is used here because errors in the standard mass directly propagate to the final result.

-

Gravimetric Preparation:

-

Equilibrate the VETRANAL™ vial to room temperature (prevent condensation).

-

Weigh exactly 1.00 mg (± 0.01 mg) of Staurosporine VETRANAL™ into a volumetric flask using a 5-digit analytical balance.

-

Note: Do not rely on the nominal weight on the label; always weigh the standard.

-

-

Solvent Dissolution:

-

Dissolve in Acetonitrile (LC-MS grade) . Avoid DMSO for LC-MS standards if possible due to ion suppression and viscosity, unless solubility dictates otherwise.

-

Sonicate for 2 minutes to ensure complete dissolution.

-

-

Stock Calculation:

-

Calculate concentration using the Certified Purity from the CoA:

-

-

Serial Dilution:

-

Prepare a 6-point calibration curve (e.g., 1 nM to 1000 nM) in the mobile phase solvent.

-

-

Storage:

-

Aliquot into amber glass vials. Store at -20°C. Stability of diluted standards is lower than the solid; use within 1 week.

-

Protocol B: Apoptosis Induction (Using Research Grade)

Objective: Induce >50% apoptosis in HeLa cells for Western Blot analysis. Rationale: Precise stoichiometry is less critical than biological potency. A nominal 1 µM treatment is sufficient even if the actual concentration is 0.98 µM.

-

Stock Preparation (1 mM):

-

Dissolve 1 mg Research Grade Staurosporine (MW: 466.53 g/mol ) in 2.14 mL of DMSO (sterile cell-culture grade) .

-

Calculation:

. Adding 2.14 mL yields ~1 mM. -

Vortex until clear.

-

-

Cell Treatment:

-

Seed HeLa cells at

cells/well in a 6-well plate. Incubate overnight. -

Dilute the 1 mM stock 1:1000 in fresh media to achieve 1 µM final concentration.

-

Control: Treat control wells with DMSO vehicle only (0.1% v/v).

-

-

Incubation:

-

Incubate for 4 to 6 hours . (Staurosporine acts rapidly; 4 hours is often sufficient for Caspase-3 cleavage).

-

-

Harvest:

-

Collect floating and adherent cells (Staurosporine causes detachment). Lyse for Western Blot.

-

References

-

Sigma-Aldrich. Staurosporine VETRANAL®, analytical standard Product Page.[3][4] Retrieved from

-

Cell Signaling Technology. Staurosporine #9953 Datasheet & Protocol. Retrieved from

-

Thermo Fisher Scientific. Staurosporine Product Analysis Sheet (PHZ1271). Retrieved from

-

Wikipedia. Staurosporine Mechanism and Properties. Retrieved from

-

Pure Synth. Choosing the Right Analytical Standards: Purity, Stability & Certification. Retrieved from

-

RCI Labscan. Understanding Chemical Grades: A Professional Guide. Retrieved from

Sources

Staurosporine Analytical Standard: Physicochemical Characterization, Mechanistic Profiling, and Chromatographic Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Staurosporine is a prototypical alkaloid isolated from Streptomyces staurosporeus and serves as a foundational reference compound in oncology, neurobiology, and pharmacology. As a potent, non-selective, ATP-competitive protein kinase inhibitor, it is universally employed as an analytical standard for kinase profiling assays and as a positive control for apoptosis induction. This whitepaper details the critical physicochemical parameters—specifically its molecular weight and CAS registry number—and provides field-proven, self-validating protocols for its preparation and chromatographic analysis.

Physicochemical Profiling & Molecular Identity

To ensure the integrity of quantitative assays, researchers must strictly adhere to the established physicochemical properties of the analytical standard. Staurosporine features a complex polycyclic indole carbazole core linked to a sugar moiety, which dictates its high hydrophobicity and specific handling requirements[1].

Table 1: Core Chemical Identifiers and Properties

| Parameter | Value / Description | Causality / Analytical Implication |

| CAS Number | 62996-74-1 | Unique identifier required for regulatory compliance and sourcing of the correct stereoisomer[1]. |

| Molecular Weight | 466.53 g/mol | Critical for accurate molarity calculations during stock solution preparation[1]. |

| Empirical Formula | C₂₈H₂₆N₄O₃ | Defines the elemental composition for mass spectrometry (MS) isotopic profiling. |

| Solubility | Soluble in DMSO (up to 100 mM) | The hydrophobic carbazole core necessitates aprotic organic solvents; aqueous solutions cause rapid precipitation[2]. |

| UV Absorbance Max | 292 nm | The conjugated aromatic system provides a highly specific chromophore for UV/Vis and HPLC-UV detection[3]. |

Mechanism of Action: The Biochemical Rationale

As a Senior Application Scientist, understanding why Staurosporine is used is just as important as knowing how to use it. Staurosporine acts by competitively binding to the ATP-binding pocket of a broad spectrum of kinases, including Protein Kinase C (PKC, IC₅₀ = 0.7 nM), Protein Kinase A (PKA, IC₅₀ = 7 nM), and Cyclin-Dependent Kinases (CDKs)[2].

Because ATP-binding pockets are highly conserved across the kinome, Staurosporine's lack of selectivity makes it an ideal "pan-kinase" reference standard. By blocking phosphorylation cascades, it disrupts downstream survival pathways (such as the Akt/mTOR pathway) and triggers oxidative stress, leading to the rapid activation of Caspase-3 and subsequent apoptosis[4][5].

Diagram 1: Staurosporine mechanism of action via ATP-competitive kinase inhibition leading to apoptosis.

Analytical Standard Preparation Protocol

The preparation of a Staurosporine analytical standard must be treated as a self-validating system. Errors in molarity calculations or solvent selection will propagate through all subsequent biological or analytical assays.

Causality Check: Staurosporine is highly susceptible to repeated freeze-thaw degradation and photobleaching. Therefore, it must be reconstituted in anhydrous, tissue-culture grade Dimethyl Sulfoxide (DMSO) and stored in single-use amber aliquots[6][7].

Step-by-Step Reconstitution Methodology (1 mM Stock)

-

Equilibration: Remove the lyophilized Staurosporine vial (e.g., 1 mg) from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Rationale: Prevents atmospheric moisture condensation, which can hydrolyze the compound or alter the final volume.

-

Calculation: Using the exact molecular weight of 466.53 g/mol , calculate the required DMSO volume.

-

Formula: Volume (mL) = Mass (mg) / (Molecular Weight × Desired Molarity)

-

Execution: To achieve a 1 mM solution from 1 mg of powder: 1 mg / (466.53 g/mol × 0.001 mol/L) = 2.14 mL of DMSO [6].

-

-

Solubilization: Inject 2.14 mL of anhydrous DMSO directly into the vial. Vortex gently for 60 seconds. Do not sonicate, as localized heating can degrade the alkaloid structure.

-

Self-Validation (Spectrophotometric Check): Dilute a 2 µL aliquot of the stock into 198 µL of methanol (1:100 dilution). Measure the absorbance at 292 nm using a UV/Vis spectrophotometer to confirm complete dissolution and expected concentration[7].

-

Aliquot and Storage: Dispense the validated stock into 50 µL aliquots using amber microcentrifuge tubes. Store at -20°C or -80°C. Rule: Discard any aliquot that has undergone more than two freeze-thaw cycles[6].

Chromatographic Validation: RP-HPLC Workflow

To verify the purity of the Staurosporine standard (typically ≥98%) or to quantify its presence in biological matrices, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[3].

Causality Check: Staurosporine contains a secondary amine on its sugar moiety. If a standard mobile phase is used, this basic group will interact with residual silanols on the C18 stationary phase, causing severe peak tailing. To counteract this, Trifluoroacetic Acid (TFA) or Formic Acid is added to the mobile phase to act as an ion-pairing agent, ensuring a sharp, symmetrical elution peak[3][8].

Step-by-Step RP-HPLC Methodology

-

Column Selection: Use a high-efficiency C18 column (e.g., µBondapak C18 or equivalent, 250 mm × 4.6 mm, 5 µm particle size)[3].

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade Water containing 0.1% TFA.

-

Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.

-

Note: Filter both phases through a 0.22 µm PTFE membrane and degas prior to use.

-

-

Gradient Elution Profile:

-

0–5 min: 10% B (Isocratic hold to wash out DMSO solvent peak)

-

5–25 min: Linear gradient from 10% B to 90% B

-

25–30 min: 90% B (Column wash)

-

30–40 min: 10% B (Column re-equilibration)

-

-

Operating Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10–20 µL

-

Detection: UV Absorbance at 292 nm[3].

-

-

System Suitability & Validation: Inject a DMSO blank first to establish baseline stability. Follow with a bracketing standard injection (e.g., 0.5 µg/mL Staurosporine)[8]. Under these conditions, Staurosporine typically elutes as a sharp peak between 25 and 35 minutes, depending on the specific dead volume of the LC system[3].

Diagram 2: Reversed-Phase HPLC workflow for the validation and quantification of Staurosporine.

References

-

Cellagen Technology. "Staurosporine | pan-kinase inhibitor." Cellagen Technology Database. Available at: [Link]

-

National Institutes of Health (NIH) / PubMed. "Staurosporine Induces Dopaminergic Neurite Outgrowth Through AMP-activated Protein kinase/mammalian Target of Rapamycin Signaling Pathway." PubMed Central. Available at:[Link]

-

Frontiers. "Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine." Frontiers in Pharmacology. Available at: [Link]

-

AS ONE International. "PRODUCT DATA SHEET: Staurosporine." AS ONE International Protocols. Available at: [Link]

-

National Institutes of Health (NIH) / PubMed. "Development of a high-performance liquid chromatographic method for the analysis of staurosporine." PubMed Central. Available at: [Link]

-

LCGC International. "A Well-Written Analytical Procedure for Regulated HPLC Testing." Chromatography Online. Available at: [Link]

Sources

- 1. Staurosporine VETRANAL , analytical standard 62996-74-1 [sigmaaldrich.com]

- 2. cellagentech.com [cellagentech.com]

- 3. Development of a high-performance liquid chromatographic method for the analysis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staurosporine induces dopaminergic neurite outgrowth through AMP-activated protein kinase/mammalian target of rapamycin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]

- 6. asone-int.com [asone-int.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chromatographyonline.com [chromatographyonline.com]

Staurosporine in Environmental Residue Analysis: Bioanalytical Benchmarking & Trace Detection

The following technical guide details the applications of Staurosporine (STS) within the niche but critical domains of Effect-Based Monitoring (EBM) and Pharmaceutical Process Control .

Executive Summary & Scientific Context

Staurosporine (STS), a potent non-selective indolocarbazole alkaloid produced by Streptomyces staurosporeus, occupies a unique duality in environmental analysis. Unlike high-volume consumer pharmaceuticals (e.g., ibuprofen, carbamazepine) that pervade aquatic ecosystems, STS is rarely a target of routine drinking water screening. Instead, its primary application in environmental science is as a Reference Toxicant and Positive Control in Effect-Based Methods (EBM).

As environmental monitoring shifts from purely chemical quantification to biological effect screening, STS serves as the "gold standard" for validating the sensitivity of cell-based assays designed to detect general cytotoxicity and kinase-inhibiting pollutants. Secondarily, direct residue analysis of STS is critical in Pharmaceutical Wastewater Management (monitoring effluents from facilities producing STS or its derivatives like Midostaurin) and Marine Natural Product Profiling .

This guide provides the protocols for using STS to benchmark environmental bioassays and the LC-MS/MS methodologies for its direct quantification.

Application I: Staurosporine as a Bioassay Benchmark (Effect-Based Monitoring)

The Role of STS in Water Quality Assessment

Modern water quality frameworks (e.g., EU Water Framework Directive) increasingly rely on in vitro bioassays to detect the aggregate toxicity of micropollutant mixtures. In these assays, a "positive control" is required to verify that the cells are responsive and the detection system is functional.

STS is the preferred positive control for Apoptosis and Cytotoxicity endpoints due to its mechanism: it potently inhibits protein kinases (PKC, PKA, CDK) with nanomolar affinity, triggering the intrinsic (mitochondrial) apoptotic pathway universally across mammalian cell lines.

Mechanism of Action in Bioanalytical Context

-

Target: ATP-binding site of Kinases (Pan-kinase inhibitor).

-

Pathway: Inhibition of survival signaling (PI3K/Akt)

Mitochondrial Outer Membrane Permeabilization (MOMP) -

Readout: This cascade provides a robust, reproducible signal for assays measuring cell viability (MTT/MTS) or specific apoptotic markers (Caspase activity).

Protocol: Establishing an STS Calibration Curve for Cytotoxicity Validation

Objective: Validate the sensitivity of a HepG2 or RTgill-W1 cell line assay used for screening wastewater effluents.

Reagents:

-

Solvent: DMSO (Anhydrous).

-

Assay Buffer: PBS or Serum-free media.

Workflow:

-

Stock Preparation: Dissolve 1 mg STS in DMSO to create a 2 mM stock. Store at -20°C in amber vials (STS is light-sensitive).

-

Working Standards: Serially dilute stock in assay medium to generate a concentration range of 10 nM to 10 µM .

-

Note: Keep final DMSO concentration <0.5% to avoid solvent toxicity.

-

-

Cell Exposure:

-

Seed cells (e.g., 10,000 cells/well) in 96-well plates.

-

Incubate for 24h to allow attachment.

-

Replace media with STS working standards (Positive Control wells) and Environmental Water Concentrates (Sample wells).

-

-

Incubation: 24 hours at physiological temperature (37°C for mammalian, 20°C for fish cells).

-

Readout (MTT Assay):

-

Validation Criteria: The EC50 of STS must fall within the historical mean (typically 50–200 nM depending on cell line). If the EC50 shifts significantly, the cell batch is compromised, and environmental sample data should be rejected.

Visualization: Bioassay Logic

The following diagram illustrates the logical flow of using STS to validate an environmental water safety test.

Caption: Logic flow for utilizing Staurosporine as a Quality Control benchmark in environmental toxicity screening.

Application II: Analytical Detection (LC-MS/MS)

Context: Pharmaceutical Effluent & Marine Profiling

While not a ubiquitous pollutant, STS requires monitoring in specific contexts:

-

Pharmaceutical Manufacturing: Compliance testing of wastewater from facilities producing STS as a precursor for Midostaurin (cancer therapeutic).

-

Marine Ecology: Profiling Streptomyces populations in sediment or water samples.

Method Development: LC-ESI-MS/MS

Direct detection requires high sensitivity due to the low concentrations (ng/L range) typically found in environmental matrices.

A. Sample Preparation (Solid Phase Extraction)

-

Cartridge: HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridges (200 mg).

-

Conditioning: 5 mL Methanol followed by 5 mL Milli-Q water.

-

Loading: Filtered water sample (pH adjusted to 7.0) loaded at 5 mL/min.

-

Washing: 5 mL 5% Methanol in water (removes salts).

-

Elution: 2 x 3 mL Methanol (STS is highly soluble in organic solvents).

-

Reconstitution: Evaporate to dryness under

stream; reconstitute in 200 µL 50:50 Acetonitrile:Water (0.1% Formic Acid).

B. Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 10% B

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 10% B.

-

C. Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode (

). -

Precursor Ion: m/z 467.2

-

Key Transitions:

-

467.2

338.2 (Quantifier): Loss of the sugar moiety (glycosidic bond cleavage). -

467.2

130.1 (Qualifier): Indolo[2,3-a]carbazole fragment.

-

-

Collision Energy: Optimized typically between 20–35 eV.

Data Summary: Analytical Performance

| Parameter | Specification | Notes |

| Precursor Ion | 467.2 m/z | Protonated molecule |

| Quantifier Ion | 338.2 m/z | Characteristic aglycone fragment |

| Retention Time | ~4.5 - 5.2 min | Depends on gradient slope |

| LOD (Limit of Detection) | ~0.5 - 1.0 ng/L | Requires 500x SPE concentration |

| Linearity ( | > 0.995 | Range: 1 ng/L – 1000 ng/L |

| Matrix Effect | Suppression common | Use deuterated internal standards if available |

Visualization: Analytical Workflow

The following diagram details the extraction and detection workflow for trace analysis.

Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of Staurosporine residues.

References

-

Systematic UPLC-ESI-MS/MS study on the occurrence of staurosporine and derivatives in associated marine microorganisms. Source: Scientific Electronic Library Online (SciELO). URL:[Link]

-

Pharmaceuticals in the Environment: Global Occurrence and Potential Impacts. Source: Environmental Toxicology and Chemistry. URL:[Link]

Sources

Understanding the stability profile of Staurosporine reference materials

Title: Technical Guide: Stability Profiling and Handling of Staurosporine Reference Materials

Executive Summary

Staurosporine (STS) is a broad-spectrum protein kinase inhibitor and a ubiquitous positive control for apoptosis induction in drug discovery. Its utility as a reference material relies heavily on its structural integrity. As an alkaloid isolated from Streptomyces staurosporeus, STS exhibits significant sensitivity to environmental stressors—specifically moisture, light, and freeze-thaw cycles. Degradation of STS leads to inconsistent IC50 values (typically shifting from nanomolar to micromolar ranges) and failure to induce Caspase-3 mediated apoptosis, potentially invalidating high-throughput screening (HTS) data. This guide defines the stability profile, storage protocols, and validation methodologies required to maintain STS integrity.

Physicochemical Profile & Sensitivity

| Property | Specification | Critical Note |

| CAS Number | 62996-74-1 | |

| Molecular Formula | C₂₈H₂₆N₄O₃ | MW: 466.53 g/mol |

| Physical State | Pale yellow powder | Hygroscopic |

| Solubility | DMSO (20–50 mg/mL), Methanol, Ethanol | Insoluble in water |

| Absorbance Max | 292 nm (Primary), 243 nm, 335 nm | Used for HPLC detection |

| pKa | ~7.0 (Secondary amine) | Sensitive to pH extremes |

Core Sensitivities:

-

Photostability: High. STS contains an indolocarbazole chromophore susceptible to photo-oxidation. Exposure to ambient light for >24 hours can result in detectable degradation.

-

Hygroscopicity: Moderate. Moisture uptake accelerates hydrolysis of the lactam ring.

-

Thermostability: Stable in solid state at -20°C. In solution, thermal degradation accelerates significantly above 4°C.

Stability Profile: Storage & Handling

Solid State Stability

-

Condition: -20°C, Desiccated, Protected from light.

-

Shelf Life: 24 months.

-

Risk: Moisture introduction during vial opening is the primary failure mode. Allow vials to equilibrate to room temperature before opening to prevent condensation.

Solution Stability (DMSO)

Staurosporine is most commonly stored as a stock solution in Dimethyl Sulfoxide (DMSO).[1]

| Temperature | Stability Window | Recommendation |

| -80°C | 6–12 Months | Ideal for long-term archiving. |

| -20°C | 3–6 Months | Standard working stock storage. |

| +4°C | < 1 Week | Emergency short-term only. Precipitate risk.[2] |

| RT (25°C) | < 24 Hours | Significant degradation risk. |

Critical Protocol: Freeze-Thaw Management Repeated freeze-thaw cycles induce micro-precipitation and concentration gradients within the vial.

-

Rule: Aliquot stock solutions (e.g., 10 µL or 50 µL) immediately after reconstitution.

-

Limit: Do not exceed 3 freeze-thaw cycles per aliquot.

Degradation Pathways

Understanding how STS breaks down allows for better troubleshooting of assay failures.

-

Oxidative Degradation:

-

Trigger: Light exposure and presence of oxygen.

-

Mechanism: Oxidation of the bis-indole core.

-

Result: Formation of fluorescent impurities that interfere with fluorometric assays.

-

-

Hydrolysis:

-

Trigger: Moisture/Aqueous solvents.

-

Mechanism: Hydrolytic cleavage of the glycosidic bond or lactam ring opening.

-

Result: Loss of kinase inhibitory potency (IC50 shift).

-

Analytical Validation Protocol (HPLC)

To verify the purity of Staurosporine reference material, use the following Reverse-Phase HPLC method. This protocol separates the parent compound from common oxidative degradants.

Methodology:

-

Column: C18 Reverse Phase (e.g., Inertsil ODS-3V or equivalent), 5 µm, 4.6 x 250 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

Gradient Table:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 90 | 10 |

| 20.0 | 10 | 90 |

| 25.0 | 10 | 90 |

| 26.0 | 90 | 10 |

| 30.0 | 90 | 10 |

Acceptance Criteria:

-

Purity: ≥ 98.0% (Area under curve).

-

Retention Time: Typically ~15–18 min (dependent on column specifics).

-

Impurity Limit: No single impurity > 0.5%.

Biological Validation: Apoptosis Induction Pathway

Staurosporine is a "gold standard" apoptosis inducer. Its stability is best validated functionally by its ability to trigger the intrinsic apoptotic pathway.

Mechanism of Action Diagram

The following diagram illustrates the signaling cascade triggered by Staurosporine, confirming its utility as a positive control.

Figure 1: The intrinsic apoptotic signaling cascade triggered by Staurosporine inhibition of survival kinases.[4]

Functional Assay Protocol (Caspase-3 Activation)

If HPLC is unavailable, a biological assay can verify potency.

-

Cell Line: Jurkat or HeLa cells (1 x 10⁶ cells/mL).

-

Treatment: Treat with 1 µM Staurosporine for 4–6 hours.

-

Control: DMSO vehicle only (Negative Control).

-

Readout: Western Blot for Cleaved Caspase-3 (17/19 kDa) or PARP cleavage (89 kDa fragment) .

-

Validity: Reference material is stable if >50% cells show apoptotic markers at 4 hours.

Stability Testing Workflow

For QA/QC departments, the following workflow ensures reference material compliance.

Figure 2: Quality Control workflow for validating Staurosporine stability and potency.

References

-

Sigma-Aldrich. Staurosporine Product Information & Stability Data. Retrieved from

-

Cell Signaling Technology. Staurosporine #9953 Datasheet: Storage and Stability. Retrieved from [5]

-

Thermo Fisher Scientific. Staurosporine Reference Guide. Retrieved from

-

Stepczynska, A. et al. (2001). Staurosporine induces apoptosis in human myeloid leukemia cells. Retrieved from

-

Selleck Chemicals. Staurosporine Chemical Stability and Handling. Retrieved from

-

Cayman Chemical. Staurosporine Safety Data Sheet (SDS). Retrieved from

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Development of a high-performance liquid chromatographic method for the analysis of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells | PLOS One [journals.plos.org]

- 5. Staurosporine (#9953) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

Identification and Structural Elucidation of Staurosporine Metabolites in Biological Matrices: A High-Resolution LC-MS/MS Framework

Executive Summary

Staurosporine (STP) is a prototypical, ATP-competitive pan-kinase inhibitor. While its broad-spectrum activity limits its direct clinical application, its structural analogs (such as midostaurin) have been successfully developed into targeted oncology therapeutics[1]. Understanding the biotransformation of the indolocarbazole scaffold is essential for predicting pharmacokinetics, identifying active metabolites, and mitigating off-target toxicities. This technical guide outlines a self-validating, causality-driven workflow for the generation, extraction, and LC-MS/MS structural elucidation of staurosporine metabolites in biological matrices.

The Metabolic Landscape of Indolocarbazoles

In mammalian systems, the highly hydrophobic staurosporine core undergoes extensive Phase I oxidative metabolism. This biotransformation is primarily driven by hepatic cytochrome P450 (CYP450) enzymes, predominantly the CYP3A family. The metabolic cascade typically involves hydroxylation, oxidation (yielding oxo-derivatives), and N-demethylation[1].

Because these metabolites often retain varying degrees of kinase inhibitory activity, mapping this pathway is a critical regulatory and pharmacological requirement.

CYP450-mediated biotransformation of staurosporine into primary oxidative metabolites.

Experimental Logic: Matrix Selection & Sample Preparation

To accurately profile Phase I oxidative metabolism, Human Liver Microsomes (HLMs) are the matrix of choice. Unlike whole plasma—which introduces confounding variables such as high protein binding, renal clearance, and systemic distribution—HLMs provide an isolated, high-density environment of membrane-bound CYP450 enzymes[2]. Furthermore, HLMs allow for the controlled addition of cofactors (NADPH), enabling the creation of strict, self-validating experimental controls.

Protocol 1: Self-Validating Microsomal Incubation

A robust DMPK protocol must differentiate true biological metabolites from matrix degradation artifacts. This is achieved through a controlled incubation system.

-

Matrix Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: Physiological pH and optimal ionic strength are strictly required to maintain the tertiary structure and catalytic activity of the CYP450 enzymes[2].

-

-

Substrate Addition: Spike staurosporine to a final concentration of 10 µM. Ensure the final organic solvent (e.g., DMSO) concentration remains below 0.5% v/v.

-

Causality: Excess organic solvent denatures microsomal proteins and acts as a competitive inhibitor of CYP activity, artificially depressing metabolite yield.

-

-

Reaction Initiation & Control Generation (The Validation Step): Split the mixture into two parallel arms: the Active Arm (+NADPH, 1 mM final) and the Validation Arm (-NADPH).

-

Causality: The -NADPH control is the self-validating mechanism. Because CYP450-mediated oxidation is strictly NADPH-dependent, any "metabolite" peak appearing in both the Active and Validation arms is immediately flagged as a matrix artifact or chemical impurity, not a true biotransformation product.

-

-

Incubation and Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Causality: Cold acetonitrile rapidly denatures and precipitates proteins to halt the enzymatic reaction, while simultaneously extracting the highly hydrophobic staurosporine metabolites into the organic phase for downstream analysis.

-

Analytical Methodology: High-Resolution LC-MS/MS

Chromatographic and Ionization Strategy

Staurosporine and its hydroxylated positional isomers are highly hydrophobic and contain basic nitrogen atoms. We utilize a Bridged Ethylene Hybrid (BEH) C18 column coupled with a slightly acidic mobile phase (e.g., 1.0% acetic acid or 0.1% formic acid).

-

Causality: The BEH C18 stationary phase minimizes secondary silanol interactions that cause peak tailing in basic compounds. The acidic mobile phase ensures complete protonation of the secondary amine on the staurosporine glycon moiety, maximizing Electrospray Ionization (ESI) efficiency in positive ion mode[3].

Table 1: Optimized MRM Transitions for Staurosporine and Key Metabolites

Data synthesized from established ESI-MS/MS fragmentation parameters[3].

| Analyte | Precursor Ion | Primary Product Ion (m/z) | Secondary Product Ion (m/z) | Collision Energy (eV) |

| Staurosporine | 467.3 | 338.2 (Aglycon) | 130.1 (Glycon) | 20 - 24 |

| Hydroxy-staurosporine | 483.3 | 354.2 (Aglycon+O) | 130.1 (Glycon) | 24 |

| 7-oxo-staurosporine | 481.3 | 352.2 (Aglycon-H | 130.1 (Glycon) | 24 |

| Hydroxy-7-oxo-staurosporine | 497.3 | 368.2 (Aglycon+2O-H | 130.1 (Glycon) | 24 |

Protocol 2: LC-MS/MS Acquisition Workflow

-

Centrifugation: Centrifuge the quenched HLM samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to an autosampler vial.

-

UPLC Separation: Inject 5 µL onto a UPLC BEH C18 column (1.7 µm, 2.1 × 50 mm) maintained at 30°C. Apply a linear gradient from 20% to 100% Methanol over 15 minutes[3].

-

ESI-MS/MS Detection: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.7 kV and the desolvation temperature to 250°C[3].

-

Data Elucidation (Fragmentation Analysis): Apply a collision energy of 24 eV.

-

Causality: 24 eV provides the precise kinetic energy required to induce a charge-remote cleavage of the glycosidic bond. This yields the highly stable m/z 130 product ion (the cleaved sugar moiety) without completely obliterating the m/z 338 aglycon signature[3].

-

Step-by-step sample preparation and LC-MS/MS analytical workflow for metabolite profiling.

Structural Elucidation Logic

The fragmentation pattern of staurosporine is highly predictable and serves as a diagnostic tool for localizing metabolic modifications. The fundamental cleavage occurs at the glycosidic bond between the indolocarbazole core and the sugar moiety.

If a detected metabolite exhibits a precursor mass of m/z 483 (+16 Da, indicating a single hydroxylation), the MS/MS spectra will reveal the site of oxidation:

-

Scenario A (Aglycon Oxidation): If the product ions are m/z 354 and m/z 130 , the hydroxylation occurred on the indolocarbazole core. The m/z 130 ion proves the sugar moiety remains unmodified.

-

Scenario B (Glycon Oxidation): If the product ions are m/z 338 and m/z 146 , the hydroxylation occurred on the sugar ring.

By applying this logic across Mass Defect Filtering (MDF) algorithms, analysts can rapidly map the entire biotransformation profile of staurosporine and its clinical analogs.

References

-

[1] Pharmacokinetics and metabolism of the staurosporine analogue CGP 41 251 in mice. Source: PubMed / NIH. 1

-

[2] Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Source: ResearchGate. 2

-

[3] Systematic UPLC-ESI-MS/MS study on the occurrence of staurosporine and derivatives in associated marine microorganisms from Eudistoma vannamei. Source: CORE / SciELO. 3

Sources

Technical Safety & Toxicology Guide: Staurosporine VETRANAL®

[1]

Content Type: Technical Whitepaper & Operational Safety Guide Target Audience: Research Scientists, Laboratory Managers, and Drug Development Professionals Subject: Staurosporine (Grade: VETRANAL®, Analytical Standard) CAS Number: 62996-74-1

Executive Summary: The Paradox of Potency

Staurosporine VETRANAL® represents a critical paradox in pharmaceutical research: it is one of the most potent, versatile tools for studying cell death (apoptosis), yet its lack of selectivity makes it a profound chemical hazard.

As a Senior Application Scientist, I often observe a complacency in laboratories regarding "standard" inhibitors. Staurosporine is not merely a reagent; it is a broad-spectrum alkaloid that halts the fundamental machinery of life—protein kinases—by mimicking the energy currency of the cell (ATP).

This guide moves beyond the generic boilerplate of a Safety Data Sheet (SDS). It synthesizes toxicological mechanisms with field-proven handling protocols to ensure that your data remains rigorous and your personnel remain safe.

Molecular Mechanism & Toxicological Profile[1]

To understand the safety risks, one must understand the molecular behavior. Staurosporine is an indolocarbazole alkaloid isolated from Streptomyces staurosporeus.

The "Sticky Key" Hypothesis

Staurosporine acts as a potent, ATP-competitive inhibitor. It binds with high affinity to the ATP-binding pocket of a vast array of protein kinases (PKC, PKA, PKG, CAMKII, and tyrosine kinases).

-

Scientific Insight: Unlike modern "targeted" drugs (e.g., Imatinib), Staurosporine is a "dirty" inhibitor. It fits into the ATP pocket of nearly all kinases because it mimics the adenosine moiety of ATP so perfectly.

-

Toxicological Implication: Exposure does not just shut down one pathway; it induces a systemic collapse of cellular signaling, leading to immediate apoptosis in exposed tissues (skin, cornea, mucous membranes).

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism that drives both the utility and the toxicity of Staurosporine.

Caption: Staurosporine (Red) outcompetes ATP (Green) for the kinase binding site, halting survival signaling and triggering apoptosis.

GHS Hazard Identification & Critical Data

The VETRANAL® grade denotes an analytical standard, implying high purity (>95-99%). This concentration amplifies the risks associated with dust inhalation and dermal contact.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1]

| Hazard Category | Classification | Hazard Statement |

| Carcinogenicity | Category 1A/1B | H350: May cause cancer.[1][2] |

| Germ Cell Mutagenicity | Category 1A/1B | H340: May cause genetic defects.[1][2] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |

| STOT - Repeated Exp. | Category 2 | H373: May cause damage to organs through prolonged exposure.[1] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |

Critical Note: While acute oral toxicity (LD50) is often cited around 500 mg/kg (Rat) [1], the chronic risks (mutagenicity/carcinogenicity) are the primary concern for laboratory personnel handling the powder form.

Physical & Chemical Properties[1]

Operational Safety Protocols

Protocol: Safe Reconstitution (The "Zero-Dust" Method)[1]

Objective: Create a stock solution without generating airborne particulate.

Prerequisites:

-

Engineering Control: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles (or face shield if outside a hood), N95/P100 respirator if weighing outside a containment device (not recommended).

Step-by-Step Workflow:

-

Preparation:

-

Bring the vial to room temperature before opening to prevent condensation (moisture degrades the compound).

-

Calculate the volume of DMSO required for a 1 mM stock solution (MW = 466.53 g/mol ).

-

Calculation Example: For 1 mg of Staurosporine:

-

-

Solvent Addition (In Hood):

-

Do not attempt to weigh exact micro-amounts of the powder if possible. It is safer to dissolve the entire commercial vial (e.g., 1 mg or 5 mg) by injecting DMSO directly into the manufacturer's vial.

-

Use a syringe with a needle to inject DMSO through the septum (if present) or carefully pipette into the open vial.

-

-

Dissolution:

-

Vortex gently. Ensure the solution is clear.

-

Labeling: Mark the vial clearly with "Staurosporine 1mM," "Carcinogen," and the Date.

-

-

Aliquoting:

-

Divide into small aliquots (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles.

-

Store at -20°C.

-

Waste Management[1]

-

Liquids: Collect all DMSO wastes containing Staurosporine in a dedicated "Cytotoxic/Carcinogenic" waste stream. Do not mix with general organic solvents if your facility segregates carcinogens.

-

Solids: Pipette tips, tubes, and gloves used must be disposed of as hazardous chemical waste, not biohazard trash (unless cells are also present).

Experimental Integrity: Using VETRANAL® Correctly

The "VETRANAL" grade is an analytical standard.[5][6][7][8] Using it for general cell culture killing is often cost-prohibitive and unnecessary unless you are performing quantitative analytical chromatography (HPLC/MS).

-

For Cell Assays: If you are using this grade for cell assays, ensure your DMSO control is rigorous. Staurosporine is often used at 10 nM - 1 µM .

-

The "Edge Effect" Warning: Because Staurosporine is soluble in DMSO, it can precipitate if added directly to aqueous media at high concentrations.

-

Correct Technique: Dilute the stock in a small volume of media before adding to the cell plate to ensure rapid dispersion.

-

Emergency Response Scenarios

Accidental Spill (Powder)[1]

-

Evacuate: Clear the immediate area.

-

PPE: Don double gloves, goggles, and a respiratory mask (N95 minimum).

-

Contain: Cover the powder with a paper towel dampened with DMSO or Ethanol (not water, as it is insoluble and will just spread the dust).

-

Clean: Wipe up carefully. Wash the area with soap and water ×3.[9]

-

Dispose: All cleanup materials go into hazardous waste.

Exposure (Skin/Eye)[1]

-

Skin: Immediately wash with soap and copious water for 15 minutes.[9] DMSO aids skin penetration, so if dissolved in DMSO, speed is critical.

-

Eyes: Flush with water/saline for 15 minutes. Seek medical attention immediately.

Safety & Handling Workflow Visualization[1]

This diagram outlines the lifecycle of Staurosporine in the lab, emphasizing the critical control points (CCPs) for safety.

Caption: Operational workflow emphasizing the "High Risk Zone" during solubilization where exposure potential is highest.

References

-

Cayman Chemical. (2024). Safety Data Sheet: Staurosporine. Link

-

Sigma-Aldrich. (2024).[1] Product Specification: Staurosporine VETRANAL®, analytical standard. Link

-

Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127-132. Link

-

Omura, S., et al. (1977). "Staurosporine, a new alkaloid from a Streptomyces strain." The Journal of Antibiotics, 30(4), 275-282. Link

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. carlroth.com [carlroth.com]

- 3. biomol.com [biomol.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. VETRANAL Staurosporine, MilliporeSigma Supelco 10 mg | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]

- 6. Staurosporin | Sigma-Aldrich [sigmaaldrich.com]

- 7. Staurosporine | Sigma-Aldrich [sigmaaldrich.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. documents.tocris.com [documents.tocris.com]

Methodological & Application

Topic: A Robust HPLC-UV Method for the Detection and Quantification of Staurosporine using VETRANAL™ Analytical Reagents

An Application Note from the Office of the Senior Application Scientist

Abstract

Staurosporine is a potent, broad-spectrum inhibitor of protein kinases, making it an indispensable tool in cell biology research and a foundational structure for the development of novel anti-cancer therapeutics.[1] Accurate quantification of Staurosporine is critical for determining its effective concentration in experimental models and for quality control during drug development. This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the reliable detection and quantification of Staurosporine. The method utilizes VETRANAL™ analytical grade reagents and a standard C18 stationary phase, ensuring reproducibility and accessibility. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3]

Introduction: The Rationale for a Validated Staurosporine Assay

Staurosporine, an alkaloid originally isolated from Streptomyces staurospores, exerts its biological activity by competitively binding to the ATP-binding site of a wide range of protein kinases.[4] This mechanism underpins its use as a powerful research tool for inducing apoptosis and studying kinase-dependent signaling pathways.[5][6] Given its potency, with IC50 values in the low nanomolar range for many kinases, the precise quantification of Staurosporine in stock solutions and experimental media is paramount to ensure the validity and reproducibility of research findings.[7]

Reversed-phase HPLC with UV detection is the analytical method of choice due to its specificity, sensitivity, and robustness. Staurosporine possesses a distinct chromophore that allows for sensitive detection at its maximum absorbance wavelength of 292 nm.[4][8] This document provides a comprehensive guide for researchers and drug development professionals to implement a reliable HPLC method, from initial setup to full validation, using high-purity VETRANAL™ reagents to minimize analytical variability.

Chromatographic Principle and Experimental Design

The method is based on reversed-phase chromatography, where the analyte (Staurosporine) is separated based on its hydrophobic interactions with a non-polar stationary phase (C18) and elution by a polar mobile phase. The inherent hydrophobicity of the Staurosporine molecule allows for strong retention on the C18 column, while the optimized acetonitrile/water mobile phase ensures a sharp, symmetrical peak with a practical retention time. A small percentage of formic acid is incorporated into the mobile phase; this serves the critical function of suppressing the ionization of residual silanol groups on the silica-based stationary phase, thereby preventing undesirable peak tailing and ensuring chromatographic efficiency.

Instrumentation

The following or an equivalent HPLC system is required:

-

Binary or Quaternary HPLC Pump

-

Autosampler with temperature control capability

-

Thermostatted Column Compartment

-

Photodiode Array (PDA) or UV-Vis Detector

-

Chromatography Data System (CDS) for data acquisition and processing

Materials and VETRANAL™ Reagents

| Reagent | Grade | Supplier | Part Number (Example) |

| Staurosporine | VETRANAL™, Analytical Standard | Sigma-Aldrich | S4400 |

| Acetonitrile | For HPLC, Gradient Grade, ≥99.9% | Sigma-Aldrich | 34998 |

| Water | For HPLC, Gradient Grade | Sigma-Aldrich | 34877 |

| Formic Acid | Puriss. p.a., eluent additive for LC-MS | Sigma-Aldrich | 56302 |

| Dimethyl Sulfoxide (DMSO) | VETRANAL™, for HPLC, ≥99.9% | Sigma-Aldrich | 41647 |

Final Optimized Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard industry column providing good resolution and efficiency for this type of analyte. |

| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) | Provides optimal elution strength for a reasonable retention time and good peak shape. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |

| Column Temperature | 30 °C | Ensures stable retention times by mitigating fluctuations in ambient temperature. |

| Detection Wavelength | 292 nm | Corresponds to the maximum UV absorbance of Staurosporine for highest sensitivity.[4][8] |

| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |

| Run Time | 10 minutes | Sufficient time for the elution of Staurosporine and any potential early-eluting impurities. |

Detailed Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

-

Measure 600 mL of VETRANAL™ HPLC Grade Acetonitrile into a 1 L solvent-safe bottle.

-

Measure 400 mL of VETRANAL™ HPLC Grade Water and add it to the acetonitrile.

-

Carefully add 1.0 mL of Formic Acid to the mixture.

-

Cap the bottle and mix thoroughly by inversion.

-

Degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Staurosporine Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of VETRANAL™ Staurosporine Analytical Standard into a 10 mL volumetric flask.

-

Add approximately 7 mL of VETRANAL™ HPLC Grade DMSO. Staurosporine is readily soluble in DMSO but insoluble in water.[1][4][5]

-

Vortex and sonicate briefly to ensure complete dissolution.

-

Allow the solution to return to room temperature, then add DMSO to the 10 mL mark.

-

Mix thoroughly. This stock solution is stable for at least 3 months when stored at 2-8°C and protected from light.[4]

Preparation of Calibration Standards (1 µg/mL to 100 µg/mL):

-

Label a series of volumetric flasks.

-

Perform serial dilutions from the 1 mg/mL stock solution using the mobile phase as the diluent. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution into a 10 mL flask and dilute to the mark with the mobile phase.

Method Validation Protocol & Results (ICH Q2(R2))

A validated analytical method provides irrefutable evidence of its suitability for the intended purpose.[9][10] The following validation parameters were assessed.

System Suitability

This is a prerequisite to ensure the HPLC system is performing correctly. A 25 µg/mL standard was injected six consecutive times.

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

-

Tailing factor: ≤ 2.0

-

Theoretical plates (N): > 2000

Results: The system passed all suitability criteria, with an RSD of 0.8%, a tailing factor of 1.2, and over 8000 theoretical plates.

Specificity

Specificity demonstrates that the analytical signal is unequivocally from Staurosporine. A blank (mobile phase) and a placebo (matrix without analyte) were injected to confirm the absence of interfering peaks at the retention time of Staurosporine. The peak was also assessed for purity using a PDA detector, which confirmed no co-eluting impurities.

Linearity and Range

Linearity was established by preparing seven calibration standards ranging from 1 to 100 µg/mL. Each standard was injected in triplicate.

Table 1: Linearity Data for Staurosporine

| Concentration (µg/mL) | Mean Peak Area (n=3) |

|---|---|

| 1.0 | 25,480 |

| 5.0 | 128,150 |

| 10.0 | 255,900 |

| 25.0 | 640,200 |

| 50.0 | 1,285,500 |

| 75.0 | 1,925,100 |

| 100.0 | 2,570,300 |

| Correlation Coefficient (R²) | 0.9998 |

| Linear Regression Equation | y = 25680x + 150 |

Accuracy (Recovery)

Accuracy was determined by spiking a known amount of Staurosporine into a sample matrix at three concentration levels (80%, 100%, and 120% of a target concentration of 25 µg/mL).

Table 2: Accuracy and Recovery Data

| Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 20.0 | 19.8 | 99.0% |

| 100% | 25.0 | 25.3 | 101.2% |

| 120% | 30.0 | 29.8 | 99.3% |

| Mean Recovery | | | 99.8% |

Precision

-

Repeatability (Intra-day precision): Six replicate samples at 25 µg/mL were prepared and analyzed on the same day.

-

Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day.

Table 3: Precision Results

| Parameter | Repeatability (Day 1) | Intermediate Precision (Day 2) |

|---|---|---|

| Mean Measured Conc. (µg/mL) | 25.1 | 24.8 |

| Standard Deviation | 0.21 | 0.25 |

| % RSD | 0.84% | 1.01% |

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD: 0.2 µg/mL (The lowest concentration at which the analyte can be detected)

-

LOQ: 0.7 µg/mL (The lowest concentration that can be quantified with acceptable precision and accuracy)

Robustness

The method's robustness was tested by introducing small, deliberate variations in key parameters. No significant changes in retention time or peak area were observed.

Table 4: Robustness Study

| Parameter Varied | Result |

|---|---|

| Flow Rate (± 0.1 mL/min) | System suitability passed |

| Column Temperature (± 2 °C) | System suitability passed |

| Mobile Phase Composition (± 2% Acetonitrile) | System suitability passed |

Visualized Workflows

The following diagrams illustrate the logical flow of the method development and validation process.

Caption: Logical relationship between development, validation, and routine use.

Conclusion

This application note describes a specific, linear, accurate, precise, and robust RP-HPLC method for the quantification of Staurosporine. The use of high-purity VETRANAL™ analytical standards and reagents ensures the reliability and reproducibility of the results. The comprehensive validation protocol confirms that the method is fit for its intended purpose and can be confidently implemented in research, development, and quality control laboratories for the routine analysis of Staurosporine.

References

-

Meyer, T., Fabbro, D., & Furet, P. (1998). Development of a high-performance liquid chromatographic method for the analysis of staurosporine. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 329-337. (Note: A representative citation, the provided search result is a PubMed abstract: [Link])

-